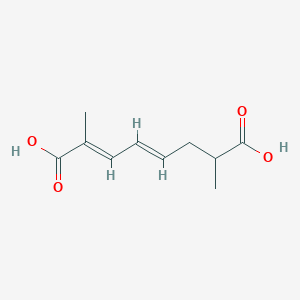
(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms (2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid has been primarily detected in urine. Within the cell, (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid is primarily located in the cytoplasm, membrane (predicted from logP) and adiposome. Outside of the human body, (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid can be found in garden tomato. This makes (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Unsaturated Fatty Acids from Rare Actinomycetes
- A study identified new metabolites produced by Couchioplanes sp. RD010705, including variants of (2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid (Saito et al., 2021).
Synthesis Techniques
- Efficient synthesis methods have been developed for (±)-(2E,4E)-2,7-Dimethylocta-2,4-dienedioic acid using various chemical reactions (Wenkert & Khatuya, 1999).
Plant Biology Research
- The compound has been identified in studies involving tomato mutants, linking it to plant stress responses (Linforth et al., 1987).
Chemistry of Natural Products
- Research on antibiotic 1233A (an inhibitor of cholesterol biosynthesis) used (2E,4E)-geometry similar to that in this compound for structural comparisons (Koseki et al., 1992).
Capillary Electrophoresis in Food Analysis
- A new compound in walnut with a structure similar to (2E,4E)-8-hydroxy-2,7-dimethyl-2,4-decadiene-1,10-dioic acid was identified using capillary electrophoresis (Gómez-Caravaca et al., 2008).
Antioxidant Activity in Fruits
- Glucosylated carotenoid metabolites from fruits, including variants of this compound, have been studied for their antioxidant properties (Fiorentino et al., 2006).
Eigenschaften
CAS-Nummer |
110107-15-8 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
(2E,4E)-2,7-dimethylocta-2,4-dienedioic acid |
InChI |
InChI=1S/C10H14O4/c1-7(9(11)12)5-3-4-6-8(2)10(13)14/h3-5,8H,6H2,1-2H3,(H,11,12)(H,13,14)/b4-3+,7-5+ |
InChI-Schlüssel |
ZBXYMKUZCWCGPC-BDWKERMESA-N |
Isomerische SMILES |
CC(C/C=C/C=C(\C)/C(=O)O)C(=O)O |
SMILES |
CC(CC=CC=C(C)C(=O)O)C(=O)O |
Kanonische SMILES |
CC(CC=CC=C(C)C(=O)O)C(=O)O |
melting_point |
124-126°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





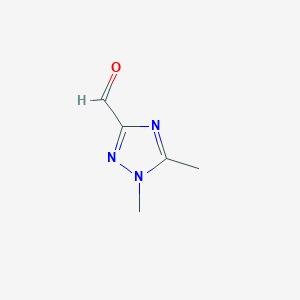
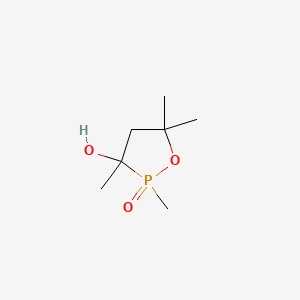


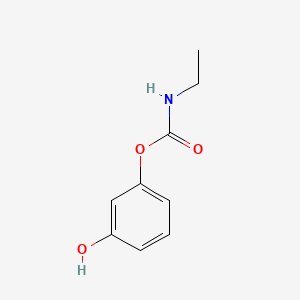
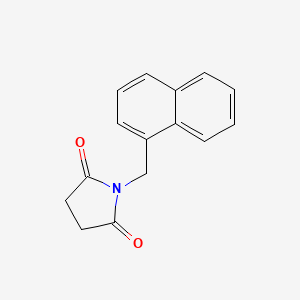
![3-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-1-propanol](/img/structure/B1649928.png)
![2-(dichloromethyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]cyclopent-3-ene-1-carbohydrazide](/img/structure/B1649930.png)
![N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1649931.png)


